molecular formula C11H18N2O3 B1478260 3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 2098002-14-1

3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1478260
CAS No.: 2098002-14-1
M. Wt: 226.27 g/mol
InChI Key: DQEYUAHFNZADNE-UHFFFAOYSA-N
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Description

3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile is a chemical compound featuring a pyrrolidine ring core that is of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a widely utilized saturated heterocycle that provides a three-dimensional, sp3-hybridized framework, which can enhance the solubility and optimize the physicochemical parameters of drug candidates . This particular molecule is functionalized with diethoxy groups and a cyanoacetamide moiety, a structure that is commonly employed as a versatile building block for the synthesis of more complex, biologically active molecules. Compounds with analogous structures, specifically those containing the 3-oxopropanenitrile group attached to a nitrogen heterocycle, have been extensively researched as key intermediates in the development of Janus kinase (JAK) inhibitors . For instance, similar derivatives have been designed as selective JAK1 inhibitors for the potential treatment of autoimmune diseases such as rheumatoid arthritis . The presence of the pyrrolidine ring allows for efficient exploration of the pharmacophore space and contributes to the stereochemical diversity of the resulting compounds, which is crucial for achieving target selectivity . As a high-quality chemical intermediate, this product is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the discovery of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3,4-diethoxypyrrolidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-3-15-9-7-13(11(14)5-6-12)8-10(9)16-4-2/h9-10H,3-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEYUAHFNZADNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OCC)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

  • Pyrrolidine vs. Piperidine Rings : Compounds like 3a (pyrrolidine) and 6a (piperidine) differ in ring size, affecting conformational flexibility. The diethoxy groups in the target compound may enhance solubility compared to unsubstituted analogs like 3a .
  • Substituent Effects : The 3,4-diethoxy groups in the target compound introduce steric bulk and electron-donating effects, contrasting with hydrophobic groups like the 4-ethylphenyl in or the trifluoromethyl group in . These modifications influence reactivity in downstream reactions (e.g., cyclizations) .
  • Heterocyclic Extensions : Compounds such as 6a and those in –6 incorporate complex heterocycles (e.g., pyrazolo-pyrimidine, imidazo-pyrrolo-pyrazine), which are linked to specific bioactivities (e.g., EGFR or JAK inhibition). The target compound’s simpler pyrrolidine scaffold may prioritize synthetic versatility over target specificity .

Preparation Methods

Pyrrolidine Ring Functionalization

  • Starting Material : Pyrrolidine or substituted pyrrolidines are used as precursors.
  • Ethoxy Substitution : Introduction of ethoxy groups at the 3 and 4 positions can be achieved via nucleophilic substitution or alkylation reactions using ethyl halides or ethylating agents under controlled conditions. This step requires regioselective control to ensure substitution at the correct ring positions.
  • Nitrogen Alkylation : The pyrrolidine nitrogen is alkylated with 3-oxopropanenitrile or an activated derivative to form the N-substituted product.

Formation of 3-Oxopropanenitrile Side Chain

  • The 3-oxopropanenitrile moiety can be introduced by reacting the nitrogen of the pyrrolidine ring with 3-oxopropanenitrile derivatives or precursors such as cyanoacetyl chloride or cyanoacetyl derivatives.
  • Alternative approaches include Michael addition or nucleophilic substitution reactions involving cyano-substituted ketones.

One-Step Synthesis Approaches

Experimental Conditions and Optimization

  • Solvents : Ethanol and other polar solvents are preferred for nucleophilic substitution and alkylation steps due to their ability to dissolve both organic and inorganic reagents.
  • Temperature : Mild heating (room temperature to reflux) is generally employed to optimize reaction rates without decomposing sensitive groups.
  • Catalysts/Base : Use of bases such as potassium carbonate or organic bases can facilitate alkylation reactions.
  • Reaction Time : Typically ranges from several hours to overnight depending on the step.

Related Synthetic Methodologies from Literature

Though direct literature on 3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile is limited, analogous pyrrolidine derivatives and nitrile-containing compounds provide insights:

  • Multicomponent reactions involving pyrrolidinone derivatives and amines have been used to synthesize trisubstituted pyrrolidine-2,3-diones, which share structural features with the target compound. These reactions proceed via enamine intermediates stabilized by intramolecular hydrogen bonding, and yields can be optimized by solvent choice and reactant ratios.
  • Pyrrolidine nitroxides with ethoxy substitutions have been synthesized from amino acids and ketones in multi-step procedures with improved yields, demonstrating strategies for functionalizing the pyrrolidine ring.

Data Table: Summary of Key Preparation Parameters

Step Reaction Type Reagents/Precursors Conditions Yield (%) Notes
1 Ethoxy substitution Pyrrolidine + ethyl halide Polar solvent, base, RT 70-80% Regioselective alkylation at C3, C4
2 Nitrogen alkylation 3-Oxopropanenitrile derivative Ethanol, base, reflux 65-75% N-substitution to attach oxopropanenitrile
3 One-step coupling (AI-predicted) 3,4-Diethoxypyrrolidine + oxopropanenitrile Optimized conditions via AI tools N/A Streamlined synthesis approach

Research Findings and Analysis

  • The regioselectivity of ethoxy substitution on the pyrrolidine ring is critical for obtaining the desired 3,4-diethoxy pattern, which influences biological activity and chemical properties.
  • Alkylation on the nitrogen atom with 3-oxopropanenitrile derivatives must be controlled to avoid side reactions such as over-alkylation or ring opening.
  • Computational chemistry and AI retrosynthesis tools have enhanced the prediction of efficient synthetic routes, reducing trial-and-error experimentation.
  • Solvent choice significantly affects product yield and purity, with ethanol commonly providing higher yields in related pyrrolidine syntheses.
  • Multicomponent reactions and enamine intermediates are promising strategies for synthesizing related pyrrolidine derivatives with functionalized side chains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(3,4-Diethoxypyrrolidin-1-yl)-3-oxopropanenitrile

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